molecular formula C4H5ClN4O B113444 2,6-Diamino-4-chloropyrimidine 1-oxide CAS No. 35139-67-4

2,6-Diamino-4-chloropyrimidine 1-oxide

Cat. No. B113444
CAS RN: 35139-67-4
M. Wt: 160.56 g/mol
InChI Key: DOYINGSIUJRVKA-UHFFFAOYSA-N
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Patent
US03998827

Procedure details

A 30 g. (0.15 mole) quantity of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml. of hot 3A alcohol, the solution cooled to 0°-10° C. and 41.8 g. (0.24 mole) of m-chloroperbenzoic acid is added. The mixture is held at 0°-10° C. for 4 hours and filtered. The solid is shaken for 2 hours in 0.24 mole of 10% sodium hydroxide and filtered. The solid is washed with water and dried to yield 19.3 g. of crude product. This product is extracted for 1 hour with 900 ml. of boiling acetonitrile to yield 14.8 g. (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, m.p. 193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
0.24 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1.[OH-].[Na+]>>[NH2:8][C:6]1[N:5]([OH:18])[C:4](=[NH:9])[N:3]=[C:2]([Cl:1])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N)N
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.24 mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
Quantity
0.24 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 19.3 g
EXTRACTION
Type
EXTRACTION
Details
This product is extracted for 1 hour with 900 ml
Duration
1 h
CUSTOM
Type
CUSTOM
Details
of boiling acetonitrile to yield 14.8 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=NC(N1O)=N)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03998827

Procedure details

A 30 g. (0.15 mole) quantity of 4-chloro-2,6-diaminopyrimidine is dissolved in 600 ml. of hot 3A alcohol, the solution cooled to 0°-10° C. and 41.8 g. (0.24 mole) of m-chloroperbenzoic acid is added. The mixture is held at 0°-10° C. for 4 hours and filtered. The solid is shaken for 2 hours in 0.24 mole of 10% sodium hydroxide and filtered. The solid is washed with water and dried to yield 19.3 g. of crude product. This product is extracted for 1 hour with 900 ml. of boiling acetonitrile to yield 14.8 g. (44.7% yield) of 6-amino-4-chloro-1,2-dihydro-1-hydroxy-2-imino pyrimidine, m.p. 193° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.24 mol
Type
reactant
Reaction Step Three
Quantity
0.24 mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH2:9])[N:3]=1.ClC1C=CC=C(C(OO)=[O:18])C=1.[OH-].[Na+]>>[NH2:8][C:6]1[N:5]([OH:18])[C:4](=[NH:9])[N:3]=[C:2]([Cl:1])[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=C1)N)N
Step Two
Name
3A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.24 mol
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Four
Name
Quantity
0.24 mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 19.3 g
EXTRACTION
Type
EXTRACTION
Details
This product is extracted for 1 hour with 900 ml
Duration
1 h
CUSTOM
Type
CUSTOM
Details
of boiling acetonitrile to yield 14.8 g

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC(=NC(N1O)=N)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.